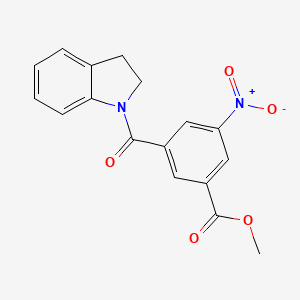![molecular formula C16H26N2O2 B5402853 N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-piperidinamine](/img/structure/B5402853.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-piperidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-piperidinamine, also known as UWA-101, is a novel psychoactive substance that has gained attention in the scientific community due to its potential therapeutic effects. UWA-101 is a selective dopamine transporter ligand that has been shown to have promising applications in the treatment of various neurological and psychiatric disorders.
Mecanismo De Acción
N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-piperidinamine works by selectively binding to dopamine transporters, which are responsible for the reuptake of dopamine in the brain. By inhibiting the reuptake of dopamine, N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-piperidinamine increases the amount of dopamine available in the brain, leading to increased dopamine signaling and potential therapeutic effects.
Biochemical and Physiological Effects:
N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-piperidinamine has been shown to increase dopamine levels in the brain, which can lead to various physiological and biochemical effects. Dopamine is a neurotransmitter that plays a crucial role in regulating mood, motivation, and reward. Increased dopamine signaling can lead to improved mood, increased motivation, and decreased feelings of anxiety and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-piperidinamine has several advantages for lab experiments, including its high selectivity for dopamine transporters and its ability to increase dopamine levels in the brain. However, N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-piperidinamine also has some limitations, including its potential for abuse and its unknown long-term effects.
Direcciones Futuras
There are several future directions for research on N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-piperidinamine, including its potential therapeutic effects in the treatment of various neurological and psychiatric disorders, its potential for abuse, and its long-term effects on the brain. Additional studies are needed to fully understand the potential benefits and risks of N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-piperidinamine and to determine its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-piperidinamine involves a multi-step process that includes the reaction of 3,4-dimethoxyphenylacetonitrile with lithium aluminum hydride, followed by the reaction with N-methylpiperidine. The final product is obtained through purification using column chromatography.
Aplicaciones Científicas De Investigación
N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-piperidinamine has been the focus of several scientific studies due to its potential therapeutic effects. One study found that N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-piperidinamine has a high affinity for dopamine transporters and can effectively increase dopamine levels in the brain. Another study found that N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-piperidinamine has antidepressant-like effects in animal models.
Propiedades
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylpiperidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c1-18(14-5-4-9-17-12-14)10-8-13-6-7-15(19-2)16(11-13)20-3/h6-7,11,14,17H,4-5,8-10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHIUWQICDAPELM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC(=C(C=C1)OC)OC)C2CCCNC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-piperidinamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-methoxyethyl)acetamide](/img/structure/B5402786.png)

![3-[1-(3-bromobenzyl)-1H-indol-3-yl]-2-cyanoacrylamide](/img/structure/B5402802.png)

![2-[2-(4-bromophenyl)vinyl]-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5402807.png)
![N-{[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl}-2-methoxypyrimidine-5-carboxamide](/img/structure/B5402813.png)
![N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide](/img/structure/B5402821.png)
![5-{[(4-fluorophenyl)amino]sulfonyl}-2-methylbenzamide](/img/structure/B5402824.png)
![1-[2-(1-oxa-8-azaspiro[4.5]dec-8-yl)-4-pyrimidinyl]-3-pyrrolidinol](/img/structure/B5402834.png)
![1-{4-[(4-chlorobenzyl)oxy]phenyl}-5-(2,4-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5402843.png)
![5-(1H-pyrazol-1-ylmethyl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)-2-furamide](/img/structure/B5402846.png)

![1-[1-(2,6-dihydroxybenzoyl)piperidin-4-yl]pyrrolidin-2-one](/img/structure/B5402851.png)
![5-ethyl-2,3-dimethyl-N-[3-oxo-3-(1-pyrrolidinyl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5402864.png)